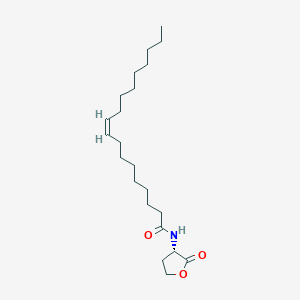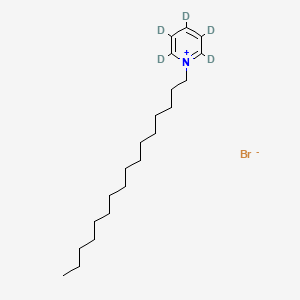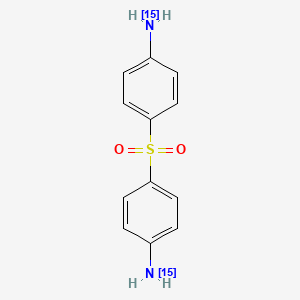
N-cis-octadec-9Z-enoyl-L-Homoserine lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cis-octadec-9-enoyl-L-Homoserine lactone is a long-chain N-acyl homoserine lactone, which is a type of quorum sensing signaling molecule used by bacteria to regulate gene expression in response to cell density. This compound plays a crucial role in bacterial communication, influencing various phenotypes such as biofilm formation and virulence factor production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cis-octadec-9-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone. The process begins with the preparation of the fatty acid derivative, followed by its reaction with homoserine lactone under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of N-cis-octadec-9-enoyl-L-Homoserine lactone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: N-cis-octadec-9-enoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The lactone ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxo derivatives, saturated analogs, and various substituted lactones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cis-octadec-9-enoyl-L-Homoserine lactone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study quorum sensing mechanisms and the synthesis of related molecules.
Biology: The compound is crucial in studying bacterial communication and biofilm formation.
Medicine: Research focuses on its potential as an antimicrobial agent by inhibiting quorum sensing in pathogenic bacteria.
Industry: It is used in the development of biosensors and biocontrol agents to manage bacterial infections in agriculture and aquaculture
Mechanism of Action
N-cis-octadec-9-enoyl-L-Homoserine lactone exerts its effects through quorum sensing, a regulatory process where bacteria produce, release, and detect small diffusible signal molecules called autoinducers. The compound binds to transcriptional regulators of the LuxR family, leading to coordinated gene expression. This process influences various bacterial behaviors, including biofilm formation and virulence .
Comparison with Similar Compounds
- N-butyryl-L-homoserine lactone
- N-hexanoyl-L-homoserine lactone
- N-octanoyl-L-homoserine lactone
Comparison: N-cis-octadec-9-enoyl-L-Homoserine lactone is unique due to its long-chain fatty acid component, which confers specific signal specificity through its affinity for LuxR family transcriptional regulators. This distinguishes it from shorter-chain N-acyl homoserine lactones, which may have different biological activities and signaling properties .
Properties
IUPAC Name |
(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKBLYUYSJMKS-QJRAZLAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying N-cis-octadec-9Z-enoyl-L-Homoserine lactone in the context of Aeromonas hydrophila?
A: Aeromonas hydrophila is a bacterium that can cause disease in humans and animals. It relies on a communication system called quorum sensing (QS) to regulate virulence factors. [] this compound is a known quorum sensing inhibitor (QSI). The research uses computational methods to investigate its potential to disrupt QS in A. hydrophila by targeting the AhyI protein, a key enzyme in the QS pathway. [] This research is significant because disrupting QS could offer new strategies for controlling A. hydrophila infections without relying solely on traditional antibiotics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)





![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)




![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
